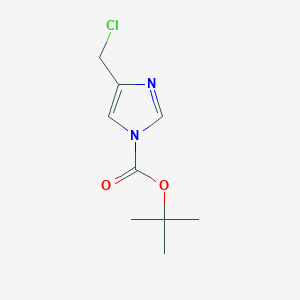
4-Chloro-2,3-difluoropyridine
Vue d'ensemble
Description
4-Chloro-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .
Synthesis Analysis
The synthesis of this compound involves a two-step mechanism involving addition and elimination . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H2ClF2N . The compound has an average mass of 149.526 Da and a monoisotopic mass of 148.984390 Da .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Applications De Recherche Scientifique
Synthèse des pyridines fluorées
4-Chloro-2,3-difluoropyridine: est un intermédiaire clé dans la synthèse de divers composés de pyridine fluorés. Ces structures fluorées sont recherchées en raison de leurs propriétés physiques, chimiques et biologiques uniques, qui sont considérablement influencées par la présence d'atomes de fluor en tant que substituants fortement électroattracteurs . La basicité et la réactivité réduites par rapport aux analogues chlorés et bromés les rendent aptes aux défis de synthèse sélective.
Radiopharmaceutiques
Le composé est utilisé dans la préparation de pyridines substituées par 18 F, qui présentent un intérêt particulier en tant qu'agents d'imagerie potentiels. Ces agents peuvent être utilisés dans les examens de tomographie par émission de positons (TEP) pour le diagnostic du cancer et pour suivre l'évolution des maladies neurologiques .
Chimie agricole
Dans la quête de nouveaux produits agricoles aux propriétés améliorées, This compound sert de bloc de construction pour l'introduction d'atomes de fluor dans les structures de tête. Cette modification est connue pour améliorer les caractéristiques physiques, biologiques et environnementales des principes actifs agricoles .
Développement pharmaceutique
Environ 10 % de tous les produits pharmaceutiques utilisés en traitement médical contiennent un atome de fluor. L'introduction de fluor dans les molécules de médicaments peut modifier considérablement leur stabilité métabolique, leur perméabilité membranaire et leur affinité de liaison. This compound peut être un précurseur dans la synthèse de ces médicaments contenant du fluor .
Science des matériaux
Les propriétés uniques des pyridines fluorées, dérivées de This compound, les rendent précieuses dans le développement de matériaux avancés. Ces matériaux peuvent présenter une stabilité accrue, une résistance à la dégradation et de nouvelles propriétés électroniques utiles dans diverses applications industrielles .
Méthodologie de synthèse organique
This compound: est impliqué dans diverses méthodologies de synthèse organique, telles que les réactions de substitution nucléophile. Il peut agir comme substrat pour la synthèse de molécules organiques plus complexes, qui peuvent avoir des applications dans plusieurs domaines de la chimie .
Safety and Hazards
4-Chloro-2,3-difluoropyridine is harmful if swallowed . It can cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes .
Orientations Futures
Fluoropyridines, including 4-Chloro-2,3-difluoropyridine, are of interest due to their potential as imaging agents for various biological applications . They are also being explored for their potential in the development of new agricultural products having improved physical, biological, and environmental properties .
Mécanisme D'action
Target of Action
4-Chloro-2,3-difluoropyridine is a synthetic compound that has been used in the synthesis of various fluorinated pyridines Fluorinated pyridines, in general, have been used in the development of pharmaceuticals and agrochemicals , suggesting that the targets could be diverse depending on the specific derivative synthesized.
Mode of Action
The mode of action of this compound is primarily through its role as a synthetic intermediate. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other groups . This allows for the synthesis of a variety of fluorinated pyridines with different properties and potential biological activities.
Result of Action
The molecular and cellular effects of this compound would depend on the specific derivative synthesized and its biological targets. As a synthetic intermediate, its primary role is in the synthesis of other compounds, and it is these compounds that would have direct biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of other reagents
Propriétés
IUPAC Name |
4-chloro-2,3-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFJEZRNZLNVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466435 | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-99-9 | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851178-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)




![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)



![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

